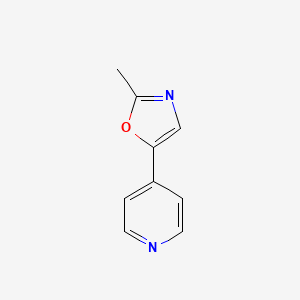

2-Methyl-5-(4-pyridyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-5-pyridin-4-yl-1,3-oxazole |

InChI |

InChI=1S/C9H8N2O/c1-7-11-6-9(12-7)8-2-4-10-5-3-8/h2-6H,1H3 |

InChI Key |

CLCXXPZFHWZTOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 4 Pyridyl Oxazole and Its Analogues

Established Synthetic Pathways to Oxazole (B20620) Core Structures

Classical methods for oxazole synthesis have been foundational in heterocyclic chemistry, providing reliable, albeit sometimes harsh, routes to the oxazole core. These pathways typically involve the cyclization and dehydration of acyclic precursors.

Robinson-Gabriel Cyclodehydration Approaches

The Robinson-Gabriel synthesis is a fundamental method for forming oxazoles, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910) ijpsonline.comwikipedia.orgsynarchive.com. The reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to yield the corresponding oxazole wikipedia.orgsynarchive.comslideshare.net. A cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, is required to catalyze the reaction ijpsonline.comijpsonline.compharmaguideline.com.

The general mechanism proceeds via protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring ijpsonline.comijpsonline.com. While effective, the use of strong acids can limit the reaction's compatibility with sensitive functional groups. Yields can be moderate but may be improved by using polyphosphoric acid ijpsonline.comijpsonline.com. To synthesize an analogue of 2-Methyl-5-(4-pyridyl)oxazole via this method, a suitable 2-acylamino-ketone precursor, such as N-(1-(pyridin-4-yl)-2-oxopropyl)acetamide, would be required.

Fischer Oxazole Synthesis and Related Dehydration Reactions

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method that produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid ijpsonline.comijpsonline.comwikipedia.org. The reaction is typically conducted in dry ether, and the resulting oxazole precipitates as a hydrochloride salt wikipedia.org. This pathway is essentially a dehydration reaction that can proceed under mild conditions ijpsonline.comwikipedia.org.

The mechanism begins with the reaction of gaseous HCl with the cyanohydrin to form an iminochloride intermediate wikipedia.org. This intermediate then reacts with the aldehyde, leading to an SN2 attack and loss of water to form a chloro-oxazoline, which then eliminates HCl to yield the aromatic oxazole wikipedia.org. For the synthesis of this compound, this method would require acetaldehyde (B116499) cyanohydrin and pyridine-4-carbaldehyde as the starting materials.

Bredereck Reaction Modifications

The Bredereck reaction provides a route to oxazoles by reacting α-haloketones with amides, such as formamide (B127407) slideshare.net. This method is considered an efficient and economical process for synthesizing substituted oxazoles ijpsonline.com. For instance, reacting an α-haloketone with formamide can yield the corresponding oxazole derivative slideshare.net. To apply this to the target molecule, one might envision a reaction between 1-chloro-1-(pyridin-4-yl)propan-2-one and acetamide, though specific modifications and conditions would need to be optimized.

Van Leusen Oxazole Synthesis Utilizing TosMIC Precursors

The Van Leusen oxazole synthesis, developed in 1972, is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) ijpsonline.comorganic-chemistry.orgnih.gov. This one-pot reaction proceeds under mild, basic conditions and is known for its operational simplicity and broad substrate scope nih.govvarsal.com. This makes it particularly suitable for the synthesis of this compound, where pyridine-4-carbaldehyde would serve as the aldehyde component.

The reaction mechanism involves the deprotonation of TosMIC by a base (e.g., K₂CO₃) wikipedia.org. The resulting anion attacks the aldehyde carbonyl group. This is followed by a 5-endo-dig ring closure to form an oxazoline (B21484) intermediate organic-chemistry.orgnih.govwikipedia.org. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to afford the 5-substituted oxazole organic-chemistry.orgwikipedia.org. The versatility of this reaction has been demonstrated in the synthesis of various 5-(aryl/furyl/thienyl/pyridyl ethenyl) oxazoles, highlighting its applicability for incorporating a pyridyl moiety nih.govmdpi.com.

Table 1: Comparison of Established Oxazole Synthetic Pathways

| Method | Key Starting Materials | Key Reagent(s) | General Product Structure |

|---|---|---|---|

| Robinson-Gabriel | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄) | 2,4,5-Trisubstituted Oxazole |

| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole |

| Bredereck | α-Haloketone, Amide | None (thermal or base) | Substituted Oxazole |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted Oxazole |

Contemporary and Catalytic Strategies for Oxazole Ring Formation

Modern synthetic chemistry has introduced a range of catalytic methods for oxazole ring formation, often providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches strath.ac.uk. Transition metals, in particular, have been shown to be powerful catalysts for these transformations strath.ac.ukresearchgate.netcore.ac.uk.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Copper, Palladium, Nickel)

Transition metal-mediated protocols are attractive for oxazole synthesis due to their selectivity and efficiency strath.ac.ukresearchgate.net. Catalysts based on copper, palladium, and nickel have been extensively developed for constructing the oxazole ring through various mechanistic pathways.

Copper Catalysis: Copper-catalyzed reactions offer several routes to oxazoles. One notable method is the oxidative cyclization of enamides, which can produce 2,5-disubstituted oxazoles at room temperature organic-chemistry.org. Another powerful approach involves the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂) to provide trisubstituted oxazoles organic-chemistry.org. This method is lauded for its high atom economy and use of an environmentally friendly oxidant organic-chemistry.org. Copper catalysts, such as copper(II) triflate, can also mediate the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles tandfonline.comsemanticscholar.org.

Palladium Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to oxazole formation. A highly efficient method involves the palladium-catalyzed sequential C-N and C-O bond formation from simple amides and ketones to construct the oxazole ring organic-chemistry.org. This process often utilizes an oxidant like K₂S₂O₈ and may be promoted by a co-catalyst such as CuBr₂ organic-chemistry.org. Palladium catalysts are also used in the oxidative cyclization of precursors and for the direct arylation of a pre-formed oxazole ring at the C-2 or C-5 positions, allowing for late-stage functionalization organic-chemistry.orgrsc.org. For instance, reacting a 2-methyloxazole (B1590312) with 4-bromopyridine (B75155) under palladium catalysis could be a potential route to the target compound.

Nickel Catalysis: Nickel catalysts provide a cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-based systems have been developed for the C2 arylation of oxazoles with aryl chlorides and other phenol (B47542) derivatives organic-chemistry.org. A specific application involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to synthesize 2-substituted oxazoles nih.govacs.org. This approach can be extended to a one-pot, chemoselective synthesis of unsymmetrical 2,5-disubstituted oxazoles, offering a powerful complement to traditional cyclodehydration strategies nih.govacs.org.

Table 2: Overview of Transition Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Example Reaction Type | Typical Substrates | Key Advantage(s) |

|---|---|---|---|

| Copper (Cu) | Aerobic Oxidative Annulation | Amines, Alkynes, O₂ | High atom economy, mild conditions organic-chemistry.org |

| Palladium (Pd) | Sequential C-N/C-O Formation | Amides, Ketones | Use of simple, readily available materials organic-chemistry.org |

| Palladium (Pd) | Direct C-H Arylation | Oxazoles, Aryl Halides | Late-stage functionalization organic-chemistry.org |

| Nickel (Ni) | C-S Activation/Cross-Coupling | 2-Methylthio-oxazole, Organozinc reagents | Regioselective synthesis of 2,5-disubstituted oxazoles nih.govacs.org |

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without isolating intermediates. The van Leusen oxazole synthesis is a prominent one-pot method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov This reaction proceeds under mild, basic conditions and involves a [3+2] cycloaddition mechanism. nih.gov

An improved one-pot van Leusen synthesis has been developed for 4,5-disubstituted oxazoles using ionic liquids as a recyclable solvent. organic-chemistry.org This approach combines the preparation of the necessary precursors and the subsequent cyclocondensation in a single step, leading to high yields of the desired oxazoles. organic-chemistry.org The use of ionic liquids like [bmim]Br not only facilitates the reaction but also aligns with green chemistry principles by allowing for the solvent to be reused multiple times without a significant drop in product yield. organic-chemistry.org

For the synthesis of 2,4,5-trisubstituted oxazoles, a one-pot Suzuki-Miyaura coupling reaction has been developed. ijpsonline.com This method utilizes a nickel catalyst to couple a pre-formed oxazole intermediate with boronic acids, providing a versatile route to highly substituted oxazoles in excellent yields. ijpsonline.com Another efficient one-pot method involves the use of a heterogeneous CuFe2O4 catalyst for the synthesis of highly functionalized oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water. jsynthchem.com This procedure is noted for its simple work-up, where the pure product can often be isolated by simple filtration after the addition of water. jsynthchem.com

| Reaction Type | Key Reagents | Solvent | Advantages |

| van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Methanol (B129727), Ionic Liquids | Mild conditions, good yields for 5-substituted oxazoles, recyclable solvent system with ionic liquids. nih.govorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Oxazole intermediate, Boronic acids, Ni catalyst | Not specified | Excellent yields for 2,4,5-trisubstituted oxazoles. ijpsonline.com |

| CuFe2O4 Catalyzed Synthesis | Benzoin, Carboxylic acids, Ammonium acetate | Water | High yields, simple work-up, environmentally friendly. jsynthchem.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.gov In the context of oxazole synthesis, microwave irradiation has been successfully applied to the van Leusen reaction. nih.gov For instance, the synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC can be efficiently carried out in anhydrous methanol under microwave irradiation, demonstrating high yields and a broad substrate scope. nih.gov

A highly efficient two-component [3+2] cycloaddition reaction for the synthesis of 5-substituted oxazoles has been established using microwave irradiation in isopropanol (B130326) with potassium phosphate (B84403) as the base. acs.org This method is noted for its rapid, simple, and environmentally benign nature, with reactions often completing in a matter of minutes. acs.org The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has also been achieved under microwave irradiation from p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com

The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. nih.gov

| Reaction | Reactants | Conditions | Key Advantages |

| van Leusen Reaction | Aryl aldehydes, TosMIC | Microwave, K3PO4, Isopropanol | Rapid, high yields, environmentally benign. nih.govacs.org |

| 2-Aminooxazole Synthesis | p-substituted 2-bromoacetophenone, Urea | Microwave, DMF | Efficient synthesis of 2-aminooxazole derivatives. ijpsonline.com |

Green Chemistry Principles in Oxazole Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In oxazole synthesis, several approaches align with these principles. The use of ionic liquids as recyclable solvents in the one-pot van Leusen synthesis is a prime example, minimizing solvent waste. organic-chemistry.org

Water is an ideal green solvent, and its use has been demonstrated in the CuFe2O4-catalyzed one-pot synthesis of oxazoles, which offers a sustainable method with easy product separation. jsynthchem.com Furthermore, microwave-assisted synthesis, as discussed previously, contributes to greener processes by significantly reducing reaction times and energy consumption. nih.gov Ultrasound-mediated synthesis is another green technique that can enhance reaction rates and yields in the preparation of heterocyclic compounds. mdpi.com

The development of catalytic systems, such as the use of copper or nickel catalysts, also contributes to greener synthesis by enabling reactions to proceed under milder conditions and with higher atom economy. ijpsonline.com The goal is to develop synthetic routes that are not only efficient but also environmentally benign. uniroma1.it

| Green Chemistry Principle | Application in Oxazole Synthesis | Example |

| Use of Safer Solvents | Replacement of volatile organic compounds with ionic liquids or water. | van Leusen synthesis in [bmim]Br; CuFe2O4-catalyzed synthesis in water. organic-chemistry.orgjsynthchem.com |

| Energy Efficiency | Use of microwave irradiation or ultrasound to reduce reaction times and energy input. | Microwave-assisted van Leusen reaction. nih.govacs.org |

| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | Ni-catalyzed Suzuki-Miyaura coupling for trisubstituted oxazoles. ijpsonline.com |

Strategies for Selective Introduction of Methyl and Pyridyl Substituents

The synthesis of this compound requires the selective introduction of a methyl group at the C-2 position and a 4-pyridyl group at the C-5 position of the oxazole ring.

The C-2 position of the oxazole ring is susceptible to deprotonation, making it a prime site for the introduction of substituents. researchgate.net Lithiation at the 2-position of 4,5-diaryloxazoles, followed by reaction with an electrophile, is a common strategy. researchgate.net For the introduction of a methyl group, a methylating agent such as methyl iodide would be used as the electrophile. However, this reaction can be complicated by potential ring-opening to an isonitrile enolate. researchgate.net

An alternative approach involves the synthesis of a 2-(halomethyl)-4,5-diaryloxazole, which serves as a reactive scaffold for further elaboration at the 2-position. researchgate.net For instance, a 2-(chloromethyl) or 2-(bromomethyl) oxazole can undergo nucleophilic substitution reactions to introduce a variety of functional groups. researchgate.net

The van Leusen oxazole synthesis is a highly effective method for introducing substituents at the C-5 position of the oxazole ring. nih.gov To synthesize 5-(4-pyridyl)oxazole, 4-pyridinecarboxaldehyde (B46228) would be used as the aldehyde starting material in the reaction with TosMIC. researchgate.netresearchgate.net This reaction has been shown to produce 5-(pyridin-4-yl)oxazole in good yields. researchgate.netresearchgate.net

The reaction is typically carried out in a suitable solvent such as methanol with a base like potassium carbonate. nih.gov The versatility of the van Leusen reaction allows for the synthesis of a variety of 5-heteroaryloxazoles. nih.gov

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of atom economy and efficiency. rsc.org Several MCRs have been developed for the synthesis of substituted oxazoles.

A three-component reaction between N-benzyl imines, alkynes, and acyl chlorides, catalyzed by cyclometallated aryl-pyridine gold(III) complexes, can produce trisubstituted oxazoles in good yields and short reaction times. researchgate.net Another approach involves a palladium-catalyzed C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins followed by a cyclization sequence to yield a wide range of trisubstituted oxazoles. nih.gov

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs suggest that a convergent approach combining a methyl-containing component, a pyridyl-containing component, and a synthon for the oxazole core could be a viable and efficient strategy.

Derivatization and Analog Generation from this compound Precursors

The this compound structure presents three primary sites for chemical modification: the oxazole ring, the methyl group at the C2 position, and the pyridyl ring at the C5 position. While the oxazole ring itself can undergo certain reactions, such as Diels-Alder cycloadditions, derivatization efforts more commonly focus on the peripheral substituents, which can be modified without disrupting the central aromatic core.

The methyl group at the C2 position of the oxazole ring is a key handle for synthetic elaboration, allowing for chain extension and the introduction of various functional groups. The acidity of the methyl protons is increased by the adjacent electron-withdrawing oxazole ring, facilitating deprotonation and subsequent reaction with electrophiles.

One primary strategy involves the deprotonation of the 2-methyl group using a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This intermediate can then be reacted with a range of electrophiles, such as alkyl halides, to achieve C-alkylation and extend the carbon chain at the C2 position.

A more versatile two-step approach involves the initial halogenation of the methyl group to form a 2-(halomethyl)oxazole intermediate. These halogenated precursors are effective scaffolds for synthetic elaboration due to their enhanced reactivity, behaving similarly to benzylic halides. The 2-(chloromethyl) and more reactive 2-(bromomethyl) analogues can undergo nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of derivatives. mdpi.com

For example, 2-(halomethyl)-4,5-diphenyloxazoles have been shown to react with primary and secondary amines, such as ethanolamine, morpholine, and N-methyl piperazine, to yield the corresponding N-substituted (2-aminomethyl)oxazoles. mdpi.com Similarly, reactions with stabilized carbanions, like those derived from malonic esters, provide a pathway for significant carbon-carbon bond formation. mdpi.com

| Nucleophile | Reagent Example | Resulting C2-Substituent | Product Type |

|---|---|---|---|

| Primary Amine | Ethanolamine | -CH₂-NH-CH₂CH₂OH | 2-(Aminoalkyl)oxazole |

| Secondary Amine | Morpholine | -CH₂-N(CH₂)₄O | 2-(Aminoalkyl)oxazole |

| Thiol | Thiophenol | -CH₂-S-Ph | 2-(Alkylthio-methyl)oxazole |

| Alkoxide | Sodium Methoxide | -CH₂-O-CH₃ | 2-(Alkoxy-methyl)oxazole |

| Carbanion | Diethyl malonate | -CH₂-CH(COOEt)₂ | Oxazole-2-propanoic acid ester |

The 4-pyridyl substituent at the C5 position offers multiple avenues for derivatization, primarily centered around the basic nitrogen atom and the carbon atoms of the pyridine (B92270) ring. The electron-deficient nature of the pyridine ring influences its reactivity towards both electrophilic and nucleophilic reagents.

A common modification is the reaction at the pyridine nitrogen. As a tertiary amine, the nitrogen atom can be readily N-alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This transformation introduces a permanent positive charge, significantly altering the solubility and electronic properties of the molecule. Alternatively, the pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are versatile intermediates that can facilitate electrophilic substitution at the C2 and C4 positions of the pyridine ring or undergo deoxygenation.

Direct functionalization of the carbon atoms of the pyridine ring is more challenging due to its electron-poor character, which deactivates it towards electrophilic aromatic substitution. However, modern C-H functionalization techniques provide pathways for direct modification. Strategies often involve a dearomatization-rearomatization sequence. For instance, the pyridine ring can be activated by forming an N-acylpyridinium or similar intermediate, making it susceptible to nucleophilic attack. Subsequent rearomatization can install a new substituent on the ring. Site selectivity can be controlled by the choice of reagents and directing groups.

The oxazole ring can serve as a foundational component for the construction of more complex, fused heterocyclic systems. An atom-economical and innovative method for the preparation of the pyrrolo[2,3-d]oxazole scaffold involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazole precursors. mdpi.com This strategy builds the fused pyrrole (B145914) ring onto the existing oxazole core.

The synthesis is a two-stage process:

Preparation of the 5-(2H-azirin-2-yl)oxazole Precursor: This intermediate is synthesized via a rhodium-catalyzed reaction between a 2-diazoacetyl-2H-azirine and a nitrile. For the synthesis of an analogue of this compound, acetonitrile (B52724) would be used to install the C2-methyl group on the oxazole ring, and the azirine component would be chosen to build the eventual pyrrole ring. mdpi.com

Thermal Isomerization: The isolated 5-(2H-azirin-2-yl)oxazole is heated in a high-boiling solvent, such as mesitylene, typically at temperatures around 180 °C. This induces an intramolecular ring-to-ring isomerization, converting the azirine ring into the fused pyrrole ring to yield the 4H-pyrrolo[2,3-d]oxazole system. mdpi.com

DFT calculations suggest this transformation proceeds through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to furnish the final aromatic product. mdpi.com This method tolerates a variety of substituents on both the azirine and oxazole fragments, allowing for the generation of a library of diversely substituted pyrrolo[2,3-d]oxazoles with good to excellent yields. mdpi.com

| R¹ (on Pyrrole) | R² (on Oxazole) | Yield (%) |

|---|---|---|

| Phenyl | Methyl | 70 |

| 4-Fluorophenyl | Methyl | 77 |

| 4-Chlorophenyl | Methyl | 72 |

| Phenyl | Ethyl | 69 |

| Phenyl | Phenyl | 71 |

| Adamantan-1-yl | Methyl | 68 |

Chemical Reactivity and Advanced Transformations of 2 Methyl 5 4 Pyridyl Oxazole

Electrophilic Substitution Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution reactions challenging compared to electron-rich systems like pyrrole (B145914) or furan (B31954). pharmaguideline.comwikipedia.org The reactivity of the oxazole nucleus towards electrophiles is governed by the electron-donating or -withdrawing nature of its substituents. In 2-Methyl-5-(4-pyridyl)oxazole, the C2-methyl group is electron-donating, which helps to activate the ring towards electrophilic attack. Conversely, the C5-pyridyl group is electron-withdrawing, deactivating the ring.

Electrophilic substitution on an unsubstituted oxazole ring typically occurs at the C5 position, followed by the C4 position. wikipedia.orgtandfonline.com However, in the target molecule, the C5 position is already substituted. Therefore, any electrophilic attack would be directed to the C4 position, which is the most electron-rich carbon atom available. The presence of an activating group is often required for such reactions to proceed. pharmaguideline.com

Common electrophilic substitution reactions like nitration and halogenation are difficult on the unsaturated oxazole ring because the strongly acidic conditions can lead to the formation of highly electron-deficient oxazolium cations, which resist further electrophilic attack. pharmaguideline.com However, under specific conditions, these reactions can be achieved. For instance, nitration of phenyl-substituted isoxazoles (a related azole) has been shown to occur on the phenyl ring or the heterocycle depending on the reaction conditions. clockss.org

The Vilsmeier-Haack reaction, which is a formylation process using a Vilsmeier reagent (e.g., POCl₃/DMF), is a viable method for introducing a formyl group onto electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.orgwikipedia.org For this compound, this reaction would be expected to occur at the C4 position, provided the activating effect of the methyl group is sufficient to overcome the deactivating influence of the pyridyl ring and the inherent electron-deficient nature of the oxazole nucleus.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagent | Predicted Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 of Oxazole or Pyridyl Ring | 4-Nitro-2-methyl-5-(4-pyridyl)oxazole or 2-Methyl-5-(3-nitro-4-pyridyl)oxazole |

| Bromination | Br₂/FeBr₃ | C4 of Oxazole | 4-Bromo-2-methyl-5-(4-pyridyl)oxazole |

Nucleophilic Addition and Ring-Opening Pathways

Nucleophilic substitution directly on the oxazole ring is generally rare and typically requires the presence of a good leaving group. tandfonline.com However, the oxazole ring is susceptible to nucleophilic attack, which often leads to ring-opening. The most electron-deficient carbon, C2, is the primary site for nucleophilic attack, especially when facilitated by electron-withdrawing groups on the ring. pharmaguideline.com

In this compound, the C2 position is substituted with a methyl group, making direct nucleophilic substitution at this position unlikely. However, nucleophilic attack can still initiate ring-cleavage pathways. Strong nucleophiles or harsh reaction conditions (e.g., strong acids or bases at high temperatures) can promote the opening of the oxazole ring. youtube.com For example, reaction with nucleophiles like ammonia or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com

Oxidative Transformations of the Oxazole Nucleus

The oxazole nucleus is susceptible to oxidative cleavage by strong oxidizing agents. Reagents such as cold potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) can open the oxazole ring, typically leading to the formation of acids, amides, or imides. pharmaguideline.comresearchgate.net The compound is likely stable to milder oxidizing agents like hydrogen peroxide. pharmaguideline.com

A significant oxidative pathway for oxazoles is photooxidation with singlet oxygen (¹O₂). nih.govnih.govcdu.edu.au This reaction proceeds through a [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring, which acts as the diene component. researchgate.netnih.gov This cycloaddition forms an unstable bicyclic endoperoxide intermediate. This intermediate then undergoes a series of rearrangements, often leading to the formation of a triamide product. nih.gov The rate of this reaction is influenced by the electronic effects of the substituents on the oxazole ring. nih.gov

In addition to the oxazole ring, the pyridyl and methyl moieties are also subject to oxidation. The nitrogen atom of the pyridyl ring can be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA). The methyl group at the C2 position could potentially be oxidized to a carboxylic acid under strong oxidative conditions, although this would likely compete with the degradation of the oxazole ring itself.

Table 2: Potential Oxidative Transformations

| Reagent | Moiety Attacked | Potential Product(s) |

|---|---|---|

| KMnO₄, O₃ | Oxazole Ring | Ring-opened products (amides, imides) |

| ¹O₂ (light, O₂) | Oxazole Ring | Triamide (via endoperoxide) |

| m-CPBA | Pyridyl Nitrogen | 2-Methyl-5-(1-oxido-4-pyridyl)oxazole |

Reductive Transformations and Hydrogenation Studies

Reduction of the oxazole ring can lead to several products depending on the reagents and conditions used. Catalytic hydrogenation can reduce the double bonds of the oxazole ring to yield oxazolines (dihydrooxazoles) or, with more forcing conditions, oxazolidines (tetrahydrooxazoles). Other reducing agents can cause cleavage of the ring. pharmaguideline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide has been reported to cause ring opening. tandfonline.com

Asymmetric hydrogenation of substituted oxazoles to chiral oxazolines has been achieved using specific chiral ruthenium catalysts, highlighting a pathway to stereochemically defined products. acs.org For this compound, catalytic hydrogenation could selectively reduce the oxazole ring, the pyridyl ring, or both, depending on the catalyst and reaction conditions. The pyridyl ring is generally more resistant to hydrogenation than the oxazole ring, suggesting that selective reduction of the oxazole is feasible.

Functional Group Interconversions of the Methyl and Pyridyl Moieties

The methyl and pyridyl groups of this compound offer numerous opportunities for functional group interconversion, allowing for the synthesis of a wide array of derivatives.

Reactions of the C2-Methyl Group: The protons on the methyl group attached to the C2 position of the oxazole are acidic enough to be removed by strong bases. Lithiation of 2-methyloxazoles using hindered lithium amide bases can selectively form a 2-(lithiomethyl)oxazole. nih.gov This lithiated intermediate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new functional groups at the methyl position, effectively elongating the side chain.

Reactions of the C5-Pyridyl Moiety: The pyridine (B92270) ring offers several sites for chemical modification:

N-Alkylation/Protonation: The lone pair of electrons on the pyridine nitrogen makes it basic. It can be readily protonated by acids to form pyridinium (B92312) salts or alkylated with alkyl halides to form quaternary pyridinium salts.

N-Oxidation: As mentioned in section 3.3, the pyridine nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a field of active research. bohrium.comresearchgate.net While challenging due to the electron-deficient nature of the ring, methods for transition-metal-catalyzed C-H activation can introduce new substituents at various positions on the pyridyl ring. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr reactions, particularly if a good leaving group is present on the ring or if the ring is further activated by N-oxidation.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings. When an oxazole reacts with an alkyne, the initial cycloadduct typically eliminates a molecule of water (or another small molecule) to form a substituted furan. Reaction with an alkene dienophile leads to a bicyclic intermediate that can aromatize to a substituted pyridine.

The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital theory. In a normal-electron-demand Diels-Alder reaction , an electron-rich diene reacts with an electron-poor dienophile. For this compound, the C2-methyl group is electron-donating, which enhances the diene character. However, the C5-pyridyl group is electron-withdrawing, which disfavors this type of reaction.

Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction , an electron-poor diene reacts with an electron-rich dienophile. nih.govwikipedia.org The electron-withdrawing pyridyl group makes the oxazole ring more electron-poor, thus favoring an IEDDA pathway. This reactivity can be further enhanced by protonation or Lewis acid coordination to the pyridyl nitrogen, which would significantly increase its electron-withdrawing capacity. Therefore, this compound is a promising candidate for IEDDA reactions with electron-rich alkenes or alkynes to synthesize complex pyridine derivatives.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Nitro-2-methyl-5-(4-pyridyl)oxazole |

| 2-Methyl-5-(3-nitro-4-pyridyl)oxazole |

| 4-Bromo-2-methyl-5-(4-pyridyl)oxazole |

| This compound-4-carbaldehyde |

| Imidazole |

| Isonitrile |

| 2-Methyl-5-(1-oxido-4-pyridyl)oxazole |

| 5-(4-Pyridyl)oxazole-2-carboxylic acid |

| Oxazoline (B21484) |

| Oxazolidine |

| Furan |

Computational and Theoretical Chemistry Studies of 2 Methyl 5 4 Pyridyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent reactivity of 2-Methyl-5-(4-pyridyl)oxazole. Methods like Density Functional Theory (DFT), particularly using functionals such as B3LYP with a basis set like 6-311G++(d,p), are commonly employed to model the molecule's properties. irjweb.com

These calculations begin by determining the most stable, low-energy optimized geometric structure of the molecule. From this optimized geometry, a wealth of information can be derived. Key areas of investigation include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial indicators of the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron to a higher energy state. irjweb.com

Furthermore, these calculations yield a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating these are probable sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. ajchem-a.com

This detailed electronic information allows for the calculation of global reactivity descriptors, which quantify the molecule's chemical behavior.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Typical Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.0 eV | Chemical reactivity and stability |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | EA | 1.5 eV | Energy released when gaining an electron |

| Global Hardness | η | 2.5 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 4.0 eV | Power to attract electrons |

| Electrophilicity Index | ω | 3.2 eV | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking simulations are essential for identifying potential biological targets and hypothesizing its mechanism of action. Given that oxazole and pyridine moieties are present in numerous bioactive compounds, this molecule could be docked against a wide range of targets, such as kinases, cyclooxygenases, or microbial enzymes. jcchems.com

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. The results can reveal key intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

π-π stacking: Interactions between the aromatic pyridine and oxazole rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket.

Hydrophobic interactions: Involving the methyl group and the hydrocarbon portions of the aromatic rings.

These simulations provide a rational basis for understanding structure-activity relationships (SAR) and for designing derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation tracks the movements and interactions of the atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale.

For this compound, an MD simulation would typically follow a docking study. Its primary purposes are:

Conformational Analysis: The molecule has a rotatable single bond connecting the oxazole and pyridine rings. MD simulations can explore the conformational flexibility of the molecule both in solution and within the confines of a protein's binding site. Studies on similar pyridyl-oxadiazole compounds have used DFT to calculate the energy barriers for internal rotation around this bond. nih.gov

Binding Stability: MD simulations are used to assess the stability of the predicted binding pose from docking. By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound or if the initial pose is transient. jcchems.com

Solvent Effects: These simulations explicitly model the effects of water molecules, providing a more realistic representation of the binding environment and its influence on the ligand-target interactions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations are also highly effective at predicting spectroscopic properties, which can be used to validate and interpret experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of this compound. bohrium.com Comparing these theoretical values with experimental spectra aids in the definitive assignment of chemical structures. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. ajchem-a.comresearchgate.net These theoretical frequencies, when appropriately scaled, often show excellent agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of vibrational modes corresponding to specific functional groups (e.g., C=N stretching, C-O-C stretching, aromatic ring vibrations). ajchem-a.comresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, corresponding to its UV-Vis absorption spectrum. nih.gov For a related compound, 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione, TD-DFT calculations have shown good agreement with experimental spectra, linking the longest wavelength absorption band to the HOMO-LUMO energy gap. nih.gov

Table 2: Representative Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value | Corresponding Structural Feature |

| 13C NMR | Chemical Shift (δ) | ~162 ppm | C2 of oxazole ring |

| 13C NMR | Chemical Shift (δ) | ~151 ppm | C5 of oxazole ring |

| 1H NMR | Chemical Shift (δ) | ~2.5 ppm | -CH3 protons |

| 1H NMR | Chemical Shift (δ) | ~8.7 ppm | Pyridine protons (α to N) |

| FT-IR | Wavenumber (cm-1) | ~1610 cm-1 | C=N stretching (pyridine/oxazole) |

| UV-Vis | λmax | ~280 nm | π → π* transition |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction for Pre-Clinical Drug Design

Before a compound is synthesized and tested, its potential as a drug can be evaluated using in silico ADME prediction tools. These programs calculate physicochemical properties that are critical for a molecule's pharmacokinetic profile. For this compound, these predictions help assess its "drug-likeness."

Key predicted properties include:

Lipinski's Rule of Five: This rule assesses oral bioavailability. The parameters are molecular weight (MW < 500), logarithm of the octanol-water partition coefficient (logP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). Oxadiazole derivatives often show good compliance with this rule. acs.orgnih.gov

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes. A TPSA value below 140 Ų is generally associated with good oral bioavailability.

Gastrointestinal (GI) Absorption: Predictions based on physicochemical properties suggest whether the compound is likely to be well-absorbed from the gut. acs.org

Blood-Brain Barrier (BBB) Permeability: In silico models can predict whether the compound is likely to cross the BBB, which is a critical consideration for drugs targeting the central nervous system. nih.gov

Table 3: Predicted Physicochemical and ADME Properties for Pre-Clinical Assessment

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | 172.19 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 1.85 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (< 10) |

| TPSA | 42.15 Ų | Indicates good cell membrane permeability |

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | Yes | Potential for CNS activity |

| Lipinski Violations | 0 | High probability of being orally active |

Structure Activity Relationship Sar Investigations of 2 Methyl 5 4 Pyridyl Oxazole Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-methyl-5-(4-pyridyl)oxazole derivatives is profoundly influenced by the nature and position of various substituents. Systematic modifications of the core structure have elucidated key relationships between chemical features and biological outcomes, particularly in areas like anticancer and antibacterial research.

Positional Isomerism and Stereochemical Effects

The spatial arrangement of substituents on the oxazole (B20620) core is a critical determinant of biological potency. Studies on related 2-methyl-4,5-disubstituted oxazole systems have demonstrated that positional isomerism can lead to significant variations in activity. For instance, in a series of antiproliferative agents, the relative positions of two aromatic rings on the 2-methyloxazole (B1590312) core were found to be crucial. nih.gov

A comparative analysis between derivatives with a 4-(3',4',5'-trimethoxyphenyl) group and their regioisomers where this group is at the 5-position showed a considerable difference in potency. Generally, the 5-(3′,4′,5′-trimethoxyphenyl)oxazole variants were less active than their 4-(3′,4′,5′-trimethoxyphenyl) counterparts against a range of cancer cell lines. nih.gov For example, the 5-(2′-naphthyl)oxazole derivative (analogue to 4a) was 4- to 630-fold more potent than its isomeric counterpart where the naphthyl group was at the 4-position (analogue to 5a). nih.gov This highlights that the specific placement of key interacting moieties is fundamental for optimal target engagement.

Table 1: Effect of Positional Isomerism on Antiproliferative Activity

| Compound Pair | Description | Relative Potency | Reference |

|---|---|---|---|

| 4a vs. 5a | 4-(3',4',5'-trimethoxyphenyl)-5-(2'-naphthyl) vs. 4-(2'-naphthyl)-5-(3',4',5'-trimethoxyphenyl) | 4a is 4- to 630-fold more potent | nih.gov |

| 4d vs. 5d | 4-(3',4',5'-trimethoxyphenyl)-5-(p-tolyl) vs. 4-(p-tolyl)-5-(3',4',5'-trimethoxyphenyl) | 4d is 3- to 28-fold more potent | nih.gov |

Note: The table presents data from analogous 2-methyloxazole systems to illustrate the principle of positional isomerism.

Electronic and Steric Contributions of Functional Groups

The electronic properties—whether a group is electron-donating or electron-withdrawing—and the size (steric bulk) of substituents play a pivotal role in modulating biological activity.

In the context of antibacterial 1,2,4-oxadiazoles, hydrophobic substituents, particularly halogens, were generally well-tolerated on aromatic rings, often retaining or enhancing activity. nih.gov Conversely, the introduction of hydrogen-bond-donating groups, such as in 4-phenol or 2-benzyl alcohol derivatives, tended to decrease or abolish antimicrobial activity against S. aureus. nih.gov

For antiproliferative 2-methyloxazole analogues, the introduction of small, electron-releasing groups at the para-position of a 5-phenyl ring significantly improved activity. Replacing a halogen with a methyl group led to a notable increase in potency. nih.gov A further enhancement was observed when the methyl was replaced by a stronger electron-releasing methoxy (B1213986) group, which increased activity by 3- to 9-fold across several cancer cell lines. nih.gov However, moving this methoxy group from the para- to the meta-position caused a drastic reduction in activity, underscoring the interplay between electronic effects and positional isomerism. nih.gov

The addition of an electron-withdrawing fluorine atom at the meta-position of a para-methoxy substituted phenyl ring led to a remarkable 4- to 276-fold increase in antiproliferative activity. nih.gov In contrast, replacing this fluorine with a larger chlorine atom resulted in a significant reduction of activity, indicating a delicate balance of electronic and steric factors is required for optimal potency. nih.gov

Table 2: Influence of Substituents on Antiproliferative Activity (IC50 Values)

| Parent Compound Analogue | Modification | Effect on Potency | Reference |

|---|---|---|---|

| 4c (p-Cl) | Replaced with p-methyl (4d) | Significant improvement (IC50 values 25-243 nM) | nih.gov |

| 4d (p-methyl) | Replaced with p-methoxy (4e) | 3- to 9-fold increase in activity | nih.gov |

| 4e (p-methoxy) | Moved methoxy to meta-position (4f) | Drastic reduction in activity | nih.gov |

| 4e (p-methoxy) | Added m-fluoro (4g) | 4- to 276-fold increase in activity | nih.gov |

| 4g (m-fluoro, p-methoxy) | Replaced m-fluoro with m-chloro (4h) | 60- to 213-fold reduction in activity | nih.gov |

Note: The table presents data from analogous 2-methyl-4,5-disubstituted oxazole systems.

The Role of the Oxazole Heterocyclic Ring in Molecular Recognition and Binding

The oxazole ring is not merely a scaffold but an active participant in molecular interactions. As a five-membered aromatic heterocycle containing both nitrogen and oxygen, it can engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.govmdpi.com

Recent studies have highlighted the oxazole nitrogen as a particularly reliable interaction site. In an investigation of cocrystals, the oxazole ring nitrogen atom was identified as a consistent halogen bond acceptor, participating in this type of interaction in 100% of the studied cases. rsc.org This interaction is comparable in strength to the well-established halogen bonds formed with pyridine (B92270) nitrogen. rsc.org This capability for specific, directional interactions like halogen bonding underscores the oxazole ring's critical role in molecular recognition and ligand binding.

Furthermore, the connectivity of the oxazole ring to other parts of the molecule is crucial. In the development of fluorescent DNA probes, the point of attachment of the oxazole ring to a triphenylamine (B166846) core determined the molecule's ability to fluoresce upon binding to DNA. rsc.org This suggests that the orientation of the oxazole ring within the binding pocket of a biological target is fundamental to its function. The oxazole's structural and electronic nature, which resembles a hybrid of furan (B31954) and pyridine, contributes to its unique interaction profile. tandfonline.com

The Influence of the Pyridyl Moiety on Potency and Selectivity

The 4-pyridyl group is a common feature in many biologically active compounds and its inclusion in this oxazole series is significant for potency and selectivity. The pyridine ring is known to enhance pharmacological properties, partly due to its weak basicity and contribution to aqueous solubility. mdpi.com

The nitrogen atom of the pyridyl ring is a key interaction point, often acting as a hydrogen bond acceptor. In kinase inhibitors, for example, the pyridyl moiety is frequently involved in forming critical hydrogen bonds with hinge region residues of the enzyme's ATP-binding pocket. The development of novel 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors highlights the importance of this specific moiety for achieving high affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity, serving as a powerful tool in ligand-based drug design. For heterocyclic compounds like oxazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for activity. nih.gov

In a typical 3D-QSAR study, a series of analogues is aligned, and molecular fields (steric and electrostatic) are calculated. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that predicts activity. The quality of these models is assessed using statistical parameters like the cross-validated correlation coefficient (Q² or Qcv²) and the non-cross-validated correlation coefficient (R²). nih.gov A robust QSAR model can reveal which structural features are favorable or unfavorable for activity. For instance, contour maps generated from the model can indicate regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors would increase or decrease potency.

These predictive models are invaluable for ligand-based drug design. They allow for the virtual screening of compound libraries to identify new potential hits and guide the rational design of novel analogues with improved activity before committing to chemical synthesis. nih.gov This computational approach accelerates the drug discovery process by prioritizing the most promising candidates for further development.

Design Principles for Optimized Analogues in Pre-Clinical Research

The collective SAR and computational findings provide clear principles for the design of optimized this compound analogues for pre-clinical evaluation.

Maintain Core Heterocyclic Scaffolding : The 2-methyl-oxazole core and the 5-(4-pyridyl) moiety are crucial pharmacophoric elements. The oxazole and pyridyl nitrogens are key interaction sites, likely involved in hydrogen or halogen bonding with the target protein. rsc.org

Optimize Aromatic Substituents : If additional aromatic rings are incorporated, their position relative to the oxazole core is critical. Based on related scaffolds, placing bulky, electron-rich groups (like a trimethoxyphenyl ring) at the 4-position of the oxazole is generally more favorable than at the 5-position. nih.gov

Fine-Tune Electronic Properties : For substituents on other appended rings, small electron-releasing groups (e.g., methyl, methoxy) in the para-position tend to enhance potency. nih.gov The strategic addition of small, highly electronegative atoms like fluorine can also dramatically increase activity, though this is highly position-dependent. nih.gov

Avoid Hydrogen-Bond Donors : In some contexts, particularly for antibacterial activity, the addition of hydrogen-bond donating groups (like -OH or -NH₂) on peripheral rings can be detrimental and should be avoided unless a specific interaction is intended. nih.gov

Utilize Computational Guidance : Employ QSAR and molecular docking to refine designs. These models can predict the activity of virtual compounds and provide insights into the optimal placement and nature of functional groups to maximize favorable interactions and minimize steric clashes within the target's binding site. nih.gov

Mechanistic Investigations and Pre Clinical Biological Applications in Vitro/cellular/animal Models

Molecular Target Identification and Interaction Studies

No published studies were identified that specifically investigate the interaction of 2-Methyl-5-(4-pyridyl)oxazole with the receptors and enzymes listed below.

Receptor Binding and Activation/Inhibition Assays (e.g., PPAR-γ, VEGFR-2, EGFR)

There is no available data from receptor binding assays or functional assays to indicate whether this compound acts as an agonist or antagonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or Epidermal Growth Factor Receptor (EGFR). Consequently, metrics such as IC₅₀ or EC₅₀ values, which quantify the potency of inhibition or activation, are not available for this compound in relation to these targets.

Enzyme Inhibition Kinetic Studies (e.g., tubulin polymerization, SDH, DNA topoisomerase IIβ)

No information is available regarding the inhibitory effects of this compound on the enzymatic activity of key cellular targets. Studies on its potential to inhibit tubulin polymerization, a mechanism targeted by various anticancer agents, have not been reported. Similarly, there are no kinetic studies detailing its interaction with succinate (B1194679) dehydrogenase (SDH) or DNA topoisomerase IIβ. Therefore, data on inhibition constants (Kᵢ) or the mode of inhibition for this compound does not exist in the current body of scientific literature.

Protein-Ligand Interaction Analysis

Due to the absence of experimental data identifying specific protein targets for this compound, no protein-ligand interaction analyses, such as X-ray crystallography or computational docking studies, have been performed. As a result, there is no information on its potential binding modes or the specific amino acid residues it might interact with within any protein active site.

Cellular Pathway Modulation and Phenotypic Assays in Cell Lines

Consistent with the lack of molecular target identification, there are no published studies on the effects of this compound on cellular pathways or its phenotypic effects on cell lines.

Cell Cycle Progression Analysis

There is no data from flow cytometry or other assays to describe the impact of this compound on cell cycle progression in any cell line. It is unknown whether this compound induces arrest at any phase of the cell cycle (e.g., G1, S, G2/M).

Apoptosis Induction and Cell Viability Studies in various cell lines

No research has been published detailing the effects of this compound on cell viability or its ability to induce apoptosis. Therefore, data from assays such as MTT or Annexin V/PI staining in any cell line are not available. The cytotoxic or pro-apoptotic potential of this specific compound remains uninvestigated.

Future Research Directions and Potential Scientific Impact

Design and Synthesis of Next-Generation Oxazole-Based Chemical Probes and Lead Compounds

The scaffold of 2-Methyl-5-(4-pyridyl)oxazole serves as a valuable starting point for the design and synthesis of next-generation chemical probes and lead compounds. The inherent biological activities often associated with both oxazole (B20620) and pyridine (B92270) rings suggest that derivatives of this compound could be tailored to interact with specific biological targets.

Future synthetic efforts will likely focus on the functionalization of both the methyl group at the 2-position and various positions on the pyridyl ring. This could involve the introduction of diverse substituents to modulate the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities. Such modifications are crucial for optimizing interactions with biological macromolecules, including enzymes and receptors.

Several established synthetic methodologies for oxazole ring formation, such as the Robinson-Gabriel synthesis and the Van Leusen reaction, can be adapted and refined for the efficient production of a library of this compound analogs. wikipedia.orgwikipedia.orgsynarchive.comorganic-chemistry.orgidexlab.comnih.govresearchgate.net The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, and the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offer versatile routes to substituted oxazoles. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnrochemistry.com

Table 1: Key Synthetic Reactions for Oxazole Formation

| Reaction Name | Description | Starting Materials |

| Robinson-Gabriel Synthesis | Intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole. wikipedia.orgsynarchive.com | 2-Acylamino-ketone |

| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to yield a 5-substituted oxazole. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnrochemistry.com | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

The development of novel, more efficient, and stereoselective synthetic routes will also be a key research area. These advancements will facilitate the creation of structurally diverse libraries of compounds for high-throughput screening and the identification of new lead structures with enhanced potency and selectivity.

Elucidation of Undiscovered Biological Mechanisms of Action

While the biological activities of many oxazole and pyridine derivatives have been explored, the specific mechanisms of action for this compound remain largely uninvestigated. Future research will need to focus on elucidating how this compound and its analogs interact with biological systems at the molecular level.

Initial studies could involve broad-spectrum screening to identify potential therapeutic areas. Based on the known activities of similar compounds, these could include antifungal, antibacterial, anticancer, and anti-inflammatory applications. d-nb.info For instance, various pyridyl-substituted heterocyclic compounds have demonstrated promising fungicidal and insecticidal properties. mdpi.commdpi.comnih.gov

Once a significant biological activity is identified, detailed mechanistic studies will be crucial. This will involve identifying the specific protein targets and signaling pathways that are modulated by the compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic knockdown or knockout models will be instrumental in this process. Understanding the precise mechanism of action is essential for rational drug design and the development of more effective and safer therapeutic agents.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The development of sustainable and environmentally friendly synthetic methods is a growing priority in chemical research. Future investigations into the synthesis of this compound and its derivatives should focus on green chemistry principles. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste generation.

Exploring one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce the environmental impact. idexlab.com Microwave-assisted synthesis is another promising avenue, as it can often reduce reaction times and improve yields. nih.gov

Furthermore, the development of catalytic systems that are recyclable and based on abundant, non-toxic metals will be a key area of research. Biocatalysis, using enzymes to perform specific chemical transformations, also holds great potential for the sustainable production of these compounds.

Advanced Applications in Chemical Biology, Materials Science, and Agrochemical Research

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in several other scientific disciplines.

In chemical biology , fluorescently tagged versions of this compound could be synthesized to serve as probes for imaging and studying biological processes in living cells. The pyridine moiety can also act as a ligand for metal ions, opening up possibilities for the development of novel sensors and imaging agents.

In materials science , the rigid, planar structure of the oxazole-pyridine scaffold makes it an interesting building block for the creation of organic electronic materials. By modifying the substituents, the electronic and photophysical properties of these compounds can be tuned for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorescence properties of some diaryl oxazoles are already utilized in scintillators.

In agrochemical research , the known insecticidal and fungicidal activities of related compounds suggest that this compound derivatives could be developed as new pesticides. mdpi.comnih.gov With the increasing problem of pesticide resistance, there is a constant need for new active ingredients with novel modes of action. Research in this area would focus on optimizing the efficacy of these compounds against specific pests while ensuring minimal impact on non-target organisms and the environment.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-Methyl-5-(4-pyridyl)oxazole?

The compound is typically synthesized via cyclization of precursors under controlled conditions. Key steps include monitoring reactions using Thin Layer Chromatography (TLC) and characterizing products via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm purity and structure . For example, trifluoromethyl-substituted oxazoles are synthesized using carboxylating agents under basic conditions, with yields optimized by solvent selection .

Q. How do the pyridyl and oxazole functional groups influence the compound’s reactivity and stability?

The 4-pyridyl group enhances electronic interactions with biological targets, while the oxazole ring contributes to steric effects and hydrogen-bonding capabilities. Stability is influenced by substituents; for instance, trifluoromethyl groups increase lipophilicity and membrane permeability . Comparative studies with 3-pyridyl analogs reveal differences in binding affinities due to spatial orientation .

Q. Which analytical methods are critical for assessing purity and structural integrity?

High-resolution NMR (¹H, ¹³C) and MS are essential for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids. Column chromatography (e.g., silica gel) is recommended for purifying intermediates .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to study the compound’s interaction with biological targets?

Molecular docking and Density Functional Theory (DFT) calculations predict binding modes to ion channels or receptors (e.g., Arg-196, Asp-219 in enzyme active sites). Experimental validation includes surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., Ki values) . Discrepancies between DFT predictions and experimental results (e.g., 4-pyridyl vs. 3-pyridyl activity) may require advanced QM/MM simulations for resolution .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Substituent effects are systematically tested:

- Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability.

- Hydrogen-bond donors (e.g., -COOH) enhance target engagement.

- Heterocyclic replacements (e.g., thiazole vs. oxazole) alter selectivity . Parallel synthesis and high-throughput screening (HTS) are recommended for evaluating analogs .

Q. How should researchers address contradictions between computational predictions and experimental binding data?

Case Example: 4-Pyridyl derivatives show higher experimental activity than 3-pyridyl analogs despite similar DFT stabilization energies. Solutions include:

- Expanding conformational sampling in simulations.

- Incorporating solvent effects or explicit protein dynamics.

- Validating with mutagenesis studies (e.g., replacing Ser-275 to test hydrogen bonding) .

Q. What methodologies improve reaction yield and selectivity in oxazole functionalization?

Q. Can this compound derivatives serve as fluorescent probes for biological imaging?

Yes. Structural analogs like PDMPO (2-(4-pyridyl)-5-phenyloxazole) exhibit pH-dependent fluorescence, enabling live-cell imaging of silica deposition or acidic organelles (e.g., lysosomes). Modifications to the oxazole’s phenyl ring can tune emission wavelengths for specific applications (e.g., bone development studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.